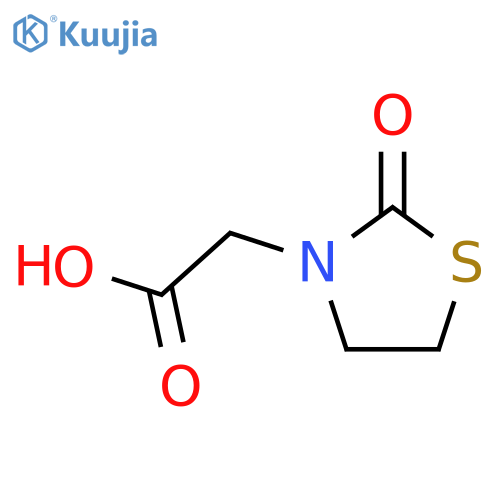

Cas no 851116-64-8 (2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid)

851116-64-8 structure

商品名:2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid

CAS番号:851116-64-8

MF:C5H7NO3S

メガワット:161.178980112076

CID:2104257

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-oxothiazolidin-3-yl)acetic acid

- 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid

-

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-13376-2.5g |

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |

851116-64-8 | 95% | 2.5g |

$726.0 | 2023-02-09 | |

| Enamine | EN300-13376-0.1g |

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |

851116-64-8 | 95% | 0.1g |

$98.0 | 2023-02-09 | |

| TRC | E590318-50mg |

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |

851116-64-8 | 50mg |

$ 70.00 | 2022-06-05 | ||

| Enamine | EN300-13376-5.0g |

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |

851116-64-8 | 95% | 5.0g |

$1074.0 | 2023-02-09 | |

| Enamine | EN300-13376-1000mg |

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |

851116-64-8 | 95.0% | 1000mg |

$371.0 | 2023-09-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304138-10g |

2-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid |

851116-64-8 | 95% | 10g |

¥43005.00 | 2024-07-28 | |

| Enamine | EN300-13376-50mg |

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |

851116-64-8 | 95.0% | 50mg |

$66.0 | 2023-09-30 | |

| Aaron | AR00G9R4-5g |

2-(2-oxothiazolidin-3-yl)acetic acid |

851116-64-8 | 95% | 5g |

$1504.00 | 2023-12-13 | |

| 1PlusChem | 1P00G9IS-500mg |

2-(2-oxothiazolidin-3-yl)acetic acid |

851116-64-8 | 95% | 500mg |

$254.00 | 2025-02-27 | |

| 1PlusChem | 1P00G9IS-1g |

2-(2-oxothiazolidin-3-yl)acetic acid |

851116-64-8 | 95% | 1g |

$351.00 | 2025-02-27 |

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys., 2011,13, 2842-2849

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

851116-64-8 (2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid) 関連製品

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 249916-07-2(Borreriagenin)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬